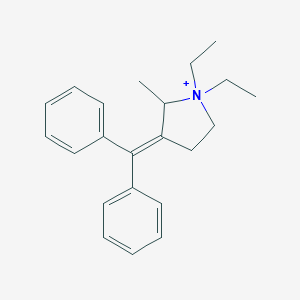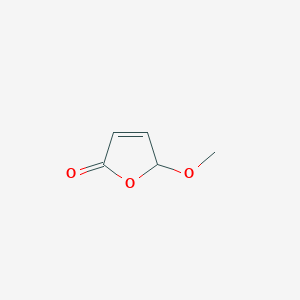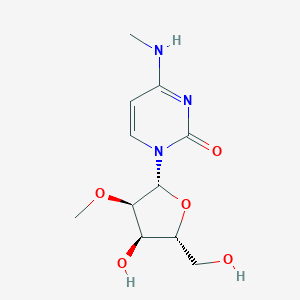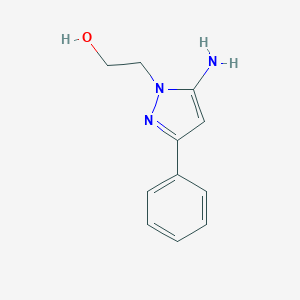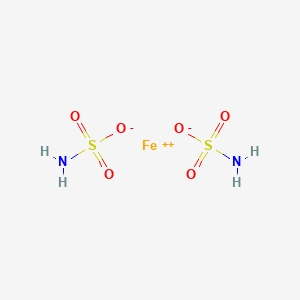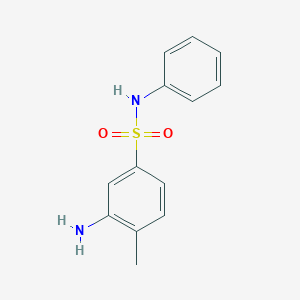
2-Amino-N-phenyltoluene-4-sulphonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Amino-N-phenyltoluene-4-sulphonamide, also known as PTSA, is a sulfonamide compound that has been widely used in scientific research. This compound has been synthesized using various methods and has been found to have several biochemical and physiological effects.
作用機序
The mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide is not well understood. However, it is believed to work by inhibiting the activity of certain enzymes, such as carbonic anhydrase and acetylcholinesterase. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have antibacterial and antifungal properties.
生化学的および生理学的効果
2-Amino-N-phenyltoluene-4-sulphonamide has been found to have several biochemical and physiological effects. It has been shown to inhibit the growth of several bacterial and fungal strains. 2-Amino-N-phenyltoluene-4-sulphonamide has also been found to have anti-inflammatory and analgesic effects. In addition, 2-Amino-N-phenyltoluene-4-sulphonamide has been found to have antitumor activity.
実験室実験の利点と制限
2-Amino-N-phenyltoluene-4-sulphonamide has several advantages for lab experiments, including its low cost and ease of synthesis. It is also stable and has a long shelf life. However, 2-Amino-N-phenyltoluene-4-sulphonamide has some limitations, including its toxicity and potential for skin and eye irritation. It is important to use proper safety precautions when working with 2-Amino-N-phenyltoluene-4-sulphonamide.
将来の方向性
There are several future directions for research on 2-Amino-N-phenyltoluene-4-sulphonamide. One area of research is the development of new synthesis methods that are more efficient and environmentally friendly. Another area of research is the investigation of the mechanism of action of 2-Amino-N-phenyltoluene-4-sulphonamide and its potential as a therapeutic agent. Additionally, the use of 2-Amino-N-phenyltoluene-4-sulphonamide in the synthesis of new compounds with potential therapeutic activity is an area of future research.
Conclusion
In conclusion, 2-Amino-N-phenyltoluene-4-sulphonamide is a sulfonamide compound that has been widely used in scientific research. It has several biochemical and physiological effects and has been found to be a useful tool in the synthesis of various compounds. 2-Amino-N-phenyltoluene-4-sulphonamide has advantages and limitations for lab experiments, and there are several future directions for research on this compound.
合成法
2-Amino-N-phenyltoluene-4-sulphonamide can be synthesized using various methods, including the reaction of p-toluenesulfonyl chloride with aniline in the presence of a base or by the reaction of p-toluenesulfonic acid with aniline in the presence of a dehydrating agent. The latter method is more commonly used as it is a simpler and more cost-effective method.
科学的研究の応用
2-Amino-N-phenyltoluene-4-sulphonamide has been widely used in scientific research as a reagent for the determination of various compounds such as amino acids, peptides, and proteins. It has also been used as a catalyst in various organic reactions. 2-Amino-N-phenyltoluene-4-sulphonamide has been found to be a useful tool in the synthesis of various compounds, including sulfonamides, sulfones, and sulfoxides.
特性
CAS番号 |
13065-83-3 |
|---|---|
製品名 |
2-Amino-N-phenyltoluene-4-sulphonamide |
分子式 |
C13H14N2O2S |
分子量 |
262.33 g/mol |
IUPAC名 |
3-amino-4-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H14N2O2S/c1-10-7-8-12(9-13(10)14)18(16,17)15-11-5-3-2-4-6-11/h2-9,15H,14H2,1H3 |
InChIキー |
SHEKQTHEFWKAIL-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
正規SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2)N |
その他のCAS番号 |
13065-83-3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



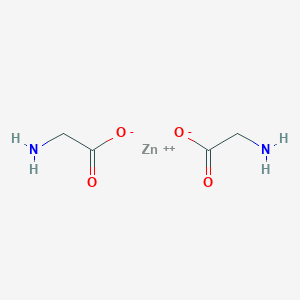
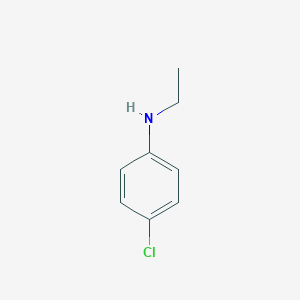
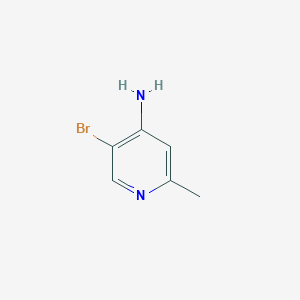
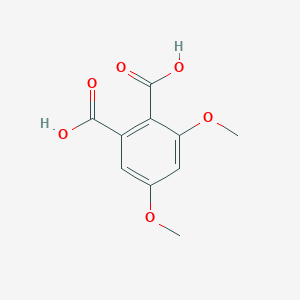
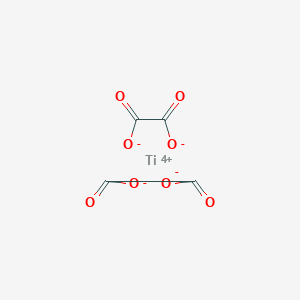
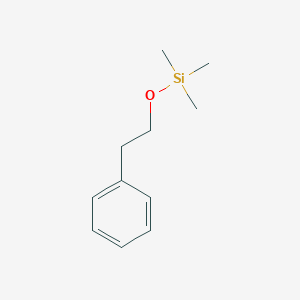
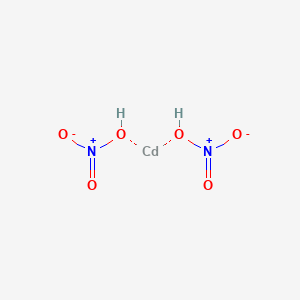
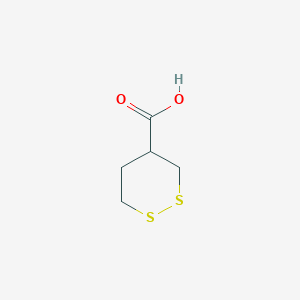
![6-Amino-5-[[3-[(ethylphenylamino)sulphonyl]-4-methylphenyl]azo]-4-hydroxynaphthalene-2-sulphonic acid](/img/structure/B82655.png)
